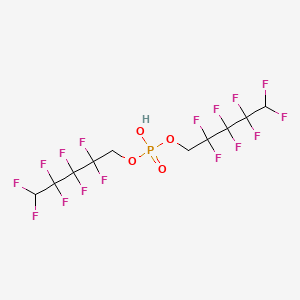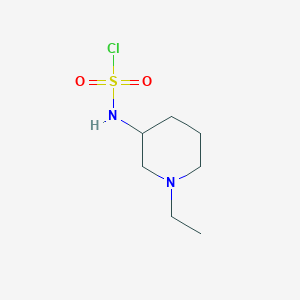
2-(Bromomethyl)-5-fluoroquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Bromomethyl)-5-fluoroquinoline is a heterocyclic aromatic compound that contains both bromine and fluorine atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Bromomethyl)-5-fluoroquinoline typically involves the bromination of 5-fluoroquinoline. One common method includes the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions . The reaction proceeds through a free radical mechanism, resulting in the selective bromination at the methyl position.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced bromination techniques and optimized reaction conditions ensures the scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions: 2-(Bromomethyl)-5-fluoroquinoline undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can convert the bromomethyl group to a methyl group.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products:
- Substituted quinolines with various functional groups depending on the nucleophile used.
- Oxidized quinoline derivatives with different oxidation states.
- Reduced quinoline derivatives with simplified alkyl groups.
Aplicaciones Científicas De Investigación
2-(Bromomethyl)-5-fluoroquinoline has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a fluorescent probe in biological imaging.
Medicine: Explored for its antimicrobial and anticancer properties due to its ability to interact with biological macromolecules.
Industry: Utilized in the development of advanced materials and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 2-(Bromomethyl)-5-fluoroquinoline involves its interaction with specific molecular targets. The bromomethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to modifications in their structure and function. This compound can also interfere with cellular pathways by binding to enzymes or receptors, thereby altering their activity .
Comparación Con Compuestos Similares
Comparison: 2-(Bromomethyl)-5-fluoroquinoline is unique due to the presence of both bromine and fluorine atoms in its structure, which imparts distinct chemical reactivity and biological activity. Compared to other bromomethyl compounds, it offers a broader range of applications in medicinal chemistry and material science.
Propiedades
Número CAS |
346604-39-5 |
|---|---|
Fórmula molecular |
C10H7BrFN |
Peso molecular |
240.07 g/mol |
Nombre IUPAC |
2-(bromomethyl)-5-fluoroquinoline |
InChI |
InChI=1S/C10H7BrFN/c11-6-7-4-5-8-9(12)2-1-3-10(8)13-7/h1-5H,6H2 |
Clave InChI |
NLGGQSGMWXCHGD-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=CC(=N2)CBr)C(=C1)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![5-Isopropoxy-1,3-dimethyl-6-nitro-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B14136027.png)


![3-(4-Methylphenyl)benzo[F]quinazoline](/img/structure/B14136048.png)
![2-(3-methylpyridin-4-yl)-1H-benzo[d]imidazole](/img/structure/B14136054.png)


![10-[2,3-Bis(4-phenoxazin-10-ylphenyl)quinoxalin-6-yl]phenoxazine](/img/structure/B14136083.png)
